5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine hydrochloride
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Overview
Description
5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine hydrochloride is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
The synthesis of 5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxybenzohydrazide with a suitable nitrile in the presence of a dehydrating agent to form the oxadiazole ring. The resulting intermediate is then subjected to further reactions to introduce the pentan-1-amine moiety, followed by conversion to the hydrochloride salt.
Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity. The use of continuous flow reactors and other advanced techniques can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine hydrochloride involves its interaction with specific molecular targets. The oxadiazole ring can engage in hydrogen bonding and other interactions with biological macromolecules, influencing their function. The amine group can also participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar compounds to 5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine hydrochloride include other oxadiazole derivatives such as:
1,2,4-Oxadiazole: A basic scaffold with various substitutions leading to different biological activities.
1,3,4-Oxadiazole: Another isomer with distinct chemical and biological properties.
Furamizole: A nitrofuran derivative with strong antibacterial activity.
Raltegravir: An antiviral drug containing an oxadiazole ring.
Properties
IUPAC Name |
5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2.ClH/c1-18-12-8-6-11(7-9-12)14-16-13(19-17-14)5-3-2-4-10-15;/h6-9H,2-5,10,15H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMCGGPZNTHBQBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CCCCCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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